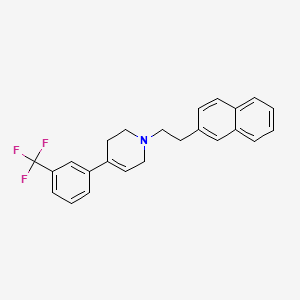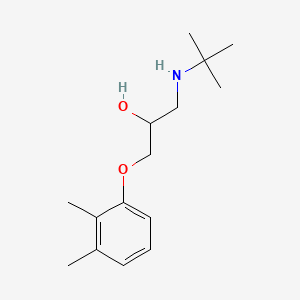![molecular formula C39H39ClN4O5 B1683414 3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride CAS No. 180422-22-4](/img/structure/B1683414.png)
3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride
Descripción general
Descripción
XR 9051 Hydrochloride is a potent modulator of P-glycoprotein-mediated multidrug resistance (MDR). It inhibits the binding of cytotoxic agents to P-glycoprotein, making it a valuable compound in the study of drug resistance mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of XR 9051 Hydrochloride involves a series of chemical reactions starting from a natural product lead compound. The synthetic chemistry program focuses on creating a diketopiperazine derivative . Specific details on the reaction conditions and steps are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for XR 9051 Hydrochloride are not widely available in the public domain. it is known that the compound is synthesized in controlled laboratory environments and is available for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
XR 9051 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving XR 9051 Hydrochloride include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of XR 9051 Hydrochloride include various derivatives that retain the core structure of the compound while exhibiting different chemical properties .
Aplicaciones Científicas De Investigación
XR 9051 Hydrochloride has several scientific research applications, including:
Mecanismo De Acción
XR 9051 Hydrochloride exerts its effects by binding to P-glycoprotein, a membrane protein involved in drug transport. By inhibiting the binding of cytotoxic agents to P-glycoprotein, XR 9051 Hydrochloride prevents the efflux of these agents from cells, thereby enhancing their cytotoxic effects . The molecular targets and pathways involved include the ATP-binding cassette sub-family B member 1 (ABCB1) and the cluster of differentiation 243 (CD243) .
Comparación Con Compuestos Similares
Similar Compounds
XR 9051: The non-hydrochloride form of the compound.
Doxorubicin: A chemotherapeutic agent that is often used in studies of multidrug resistance.
Etoposide: Another chemotherapeutic agent used in similar studies.
Vincristine: A chemotherapeutic agent that is also studied in the context of multidrug resistance.
Uniqueness
XR 9051 Hydrochloride is unique in its potent ability to modulate P-glycoprotein-mediated multidrug resistance. Its specificity and efficacy in reversing resistance to a variety of cytotoxic drugs make it a valuable tool in both research and potential therapeutic applications .
Propiedades
Número CAS |
180422-22-4 |
|---|---|
Fórmula molecular |
C39H39ClN4O5 |
Peso molecular |
679.2 g/mol |
Nombre IUPAC |
3-[(5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene)methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C39H38N4O5.ClH/c1-42-34(22-27-8-5-4-6-9-27)38(45)41-33(39(42)46)21-28-10-7-11-30(20-28)37(44)40-32-14-12-26(13-15-32)16-18-43-19-17-29-23-35(47-2)36(48-3)24-31(29)25-43;/h4-15,20-24H,16-19,25H2,1-3H3,(H,40,44)(H,41,45);1H |
Clave InChI |
NJXUYZIBWDEBQS-UHFFFAOYSA-N |
SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O.Cl |
SMILES isomérico |
CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)/C1=O |
SMILES canónico |
CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
XR9051 Hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B1683340.png)




![(2S)-2-amino-2-[(4S,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1683346.png)

![(2S)-2-[[(4S,5S)-5-acetamido-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1683348.png)
![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide](/img/structure/B1683350.png)

